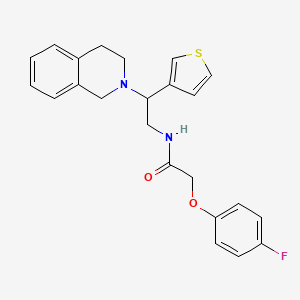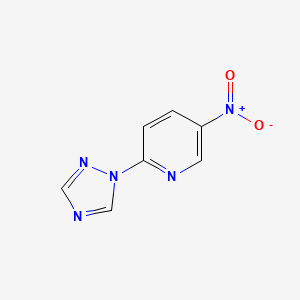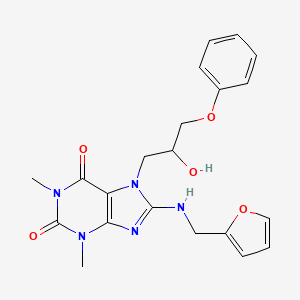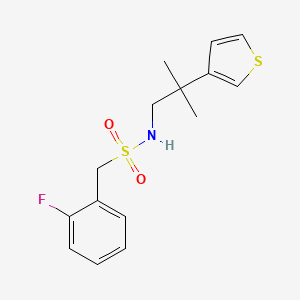
1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide is a synthetic organic compound that features a fluorinated phenyl group, a thiophene ring, and a methanesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzene, undergoes a Friedel-Crafts acylation to introduce a suitable functional group, such as an acyl chloride.
Introduction of the Thiophene Ring: The acylated intermediate is then subjected to a Grignard reaction with a thiophene derivative to form the desired thiophene-substituted product.
Sulfonamide Formation: The final step involves the reaction of the thiophene-substituted intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide
- 1-(2-bromophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide
- 1-(2-methylphenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide
Uniqueness
1-(2-fluorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique features compared to similar compounds
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2S2/c1-15(2,13-7-8-20-9-13)11-17-21(18,19)10-12-5-3-4-6-14(12)16/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXOIFPKXBKVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CC1=CC=CC=C1F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
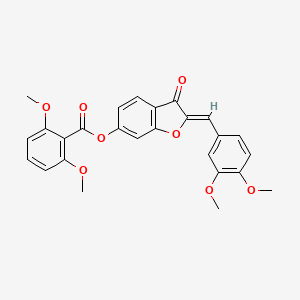

![N-methyl-N-[(3S)-3-piperidyl]acetamide](/img/structure/B2495989.png)
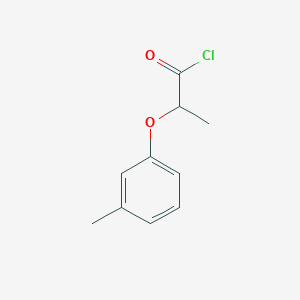
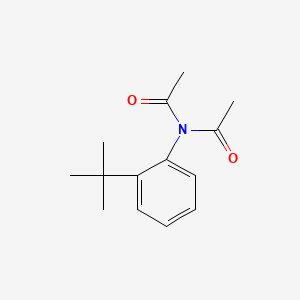
![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)
![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)
![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)
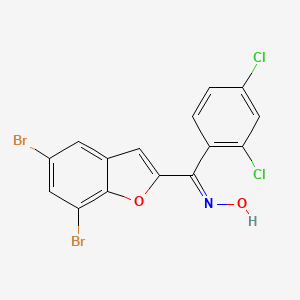
![3-(2-fluorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}propanamide](/img/structure/B2496003.png)
